molecular formula C20H17N B13942252 5,7,11-trimethylbenzo[c]acridine CAS No. 63040-05-1

5,7,11-trimethylbenzo[c]acridine

Cat. No.: B13942252
CAS No.: 63040-05-1
M. Wt: 271.4 g/mol
InChI Key: VIGMHZZIQKVVHQ-UHFFFAOYSA-N
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Description

Product Overview 5,7,11-Trimethylbenzo[c]acridine is an organic compound with the CAS Registry Number 63040-05-1 [ citation 1 ]. This high-purity compound, provided as a solid, has a molecular formula of C 20 H 17 N and a molecular weight of 271.36 g/mol [ citation 1 ]. Its structure is based on the acridine heterocycle, a planar tricyclic system known for its ability to interact with biological macromolecules [ citation 8 ]. Research Applications and Value As a derivative of the acridine pharmacophore, this compound is of significant interest in medicinal chemistry and chemical biology research [ citation 2 ]. Acridine and its analogs represent a privileged scaffold with a broad spectrum of reported biological activities [ citation 4 ]. The planar acridine core is well-characterized as a DNA intercalator, a property that can be exploited to study nucleic acid structure and function, and to develop novel therapeutic agents [ citation 10 ]. Specifically, acridine-based compounds have demonstrated: • Anticancer Potential: Many acridine derivatives function by inhibiting crucial enzymes like topoisomerase I and II, or by stabilizing the topoisomerase-mediated DNA cleavage complex, leading to cell death [ citation 10 ]. Notable examples that have entered clinical studies include DACA, C-1305, and amsacrine (m-AMSA) [ citation 2 ]. • Antimicrobial and Antiparasitic Activity: Acridone alkaloids and synthetic derivatives have shown promising activity against various pathogens, including bacteria like Bacillus subtilis and Staphylococcus aureus , as well as protozoan parasites such as Leishmania species and Plasmodium falciparum (malaria) [ citation 2 ][ citation 3 ]. The mechanism often involves the inhibition of macromolecular synthesis or disruption of metabolic pathways [ citation 3 ]. Usage Note This product is intended for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63040-05-1

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

5,7,11-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-7-6-10-16-14(3)18-11-13(2)15-8-4-5-9-17(15)20(18)21-19(12)16/h4-11H,1-3H3

InChI Key

VIGMHZZIQKVVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=C(C4=CC=CC=C4C3=N2)C)C

Origin of Product

United States

Synthetic Methodologies for 5,7,11 Trimethylbenzo C Acridine and Its Derivatives

Classical Approaches to the Benzo[c]acridine Skeleton

Traditional methods for the construction of the acridine (B1665455) and benzo[c]acridine core have been foundational in heterocyclic chemistry. These methods, while often requiring harsh conditions, provide versatile pathways to a wide range of derivatives.

Adaptations of Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. wikipedia.orgpharmaguideline.com To synthesize 5,7,11-trimethylbenzo[c]acridine, a plausible diarylamine precursor would be an appropriately substituted N-phenyl-1-naphthylamine. The general reaction involves heating the diarylamine with a suitable carboxylic acid or its anhydride (B1165640). wikipedia.org

The reaction conditions for the Bernthsen synthesis are typically demanding, often requiring temperatures between 200-270 °C for extended periods, which can be as long as 24 hours. wikipedia.org The use of polyphosphoric acid (PPA) can sometimes allow for lower reaction temperatures, though this may come at the cost of reduced yields. wikipedia.org

A hypothetical adaptation for the target molecule could involve the reaction of a dimethyl-substituted N-phenyl-1-naphthylamine with acetic acid or acetic anhydride to introduce the final methyl group at the 5-position. The specific starting materials would be crucial for achieving the desired trimethyl substitution pattern on the final benzo[c]acridine core.

Table 1: Representative Conditions for Bernthsen Acridine Synthesis

Reactants Catalyst/Medium Temperature (°C) Time (h) Yield (%)
Diphenylamine, Benzoic Acid Zinc Chloride 200-270 24 Low
Diarylamine, Carboxylic Acid Polyphosphoric Acid Lower Temp. Variable Decreased

Modifications of Friedländer Quinoline (B57606) Synthesis for Polycycles

The Friedländer synthesis is a well-established method for constructing quinoline rings through the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgalfa-chemistry.com This methodology can be extended to the synthesis of more complex polycyclic azaarenes, including benzo[c]acridines. ptfarm.pl

For the synthesis of this compound, a potential Friedländer approach would involve the condensation of a suitably substituted 2-amino-naphthaldehyde or a 2-amino-naphthyl ketone with a ketone that would provide the remaining part of the acridine ring system with the desired methyl groups. The reaction is typically catalyzed by either acids (such as trifluoroacetic acid, toluenesulfonic acid, or iodine) or bases. wikipedia.org

Two primary mechanisms are proposed for the Friedländer synthesis. One pathway involves an initial aldol condensation followed by cyclization and dehydration. An alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the aromatic system. wikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity of the condensation, which is a critical consideration when using unsymmetrical ketones.

Table 2: Catalysts and Conditions for Friedländer Synthesis

Catalyst Solvent Temperature
Trifluoroacetic Acid Various Variable
Toluenesulfonic Acid Various Variable
Iodine Various Variable
Lewis Acids Various Variable
Base (e.g., KOH) Alcohol/Water Reflux

Ullmann Condensation and Related Coupling Strategies

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers, diaryl thioethers, and diarylamines from aryl halides and alcohols, thiols, or amines, respectively. wikipedia.org In the context of benzo[c]acridine synthesis, the Ullmann condensation is a key step in preparing the necessary N-arylnaphthylamine precursors. This typically involves the coupling of a substituted aniline with a halonaphthalene or a naphthylamine with a substituted haloarene.

Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently above 210 °C), polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder. wikipedia.org Modern variations of the Ullmann coupling often employ soluble copper catalysts with ligands such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions.

Once the diarylamine precursor is synthesized, it can then undergo intramolecular cyclization to form the acridine or acridone core, which can be further modified to yield the target benzo[c]acridine. For instance, an N-arylanthranilic acid, formed via an Ullmann reaction, can be cyclized to an acridone, which can then be reduced and aromatized to the corresponding acridine.

Modern and Sustainable Synthetic Innovations

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These modern approaches often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide variety of chemical reactions, including the synthesis of heterocyclic compounds like acridines. clockss.orgrsc.org The application of microwave irradiation to the Bernthsen acridine synthesis has been shown to dramatically reduce reaction times from hours to mere minutes, while also improving yields. clockss.orgmdpi.orgresearchgate.net

In a microwave-assisted Bernthsen reaction, a mixture of a diarylamine, a carboxylic acid, and zinc chloride is irradiated with microwaves, typically in a solvent-free setting. clockss.org This rapid heating leads to a significant rate enhancement. For example, the reaction of diphenylamine with acetic acid in the presence of zinc chloride, which takes 8 hours under conventional heating at 200 °C to give an 82% yield, can be completed in just 5 minutes under microwave irradiation at a similar temperature. clockss.org

This methodology has been successfully applied to the synthesis of various 9-substituted acridines. The optimization of the reactant ratios and the amount of Lewis acid catalyst can be crucial for maximizing the yield under microwave conditions. mdpi.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine

Method Reactants Catalyst Time Temperature (°C) Yield (%) Reference
Conventional Diphenylamine, Acetic Acid (1:10) ZnCl₂ (4 eq) 8 h 200 82 clockss.org
Microwave Diphenylamine, Acetic Acid (1:10) ZnCl₂ (4 eq) 5 min 200-210 79 clockss.org
Microwave Diphenylamine, Benzoic Acid (1:1) ZnCl₂ (1 eq) 5 min - 98 mdpi.org

Metal-Free Catalysis in Benzo[c]acridine Formation

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to avoid the use of potentially toxic and expensive heavy metals. While metal catalysts are prevalent in many classical C-N and C-C bond-forming reactions used to construct heterocyclic systems, recent research has focused on metal-free alternatives.

One notable example is the metal-free annulation and aerobic oxidative dehydrogenation of cyclohexanones with o-acylanilines to synthesize acridines. wordpress.com This approach utilizes a combination of trifluoroacetic acid (TFA), tert-butyl hydroperoxide (TBHP), and dimethylsulfoxide (DMSO) under an oxygen atmosphere to achieve the desired transformation in moderate to good yields. wordpress.com The proposed mechanism involves an aza-allyl oxidation intermediate.

While this specific methodology has been demonstrated for the synthesis of acridines, its adaptation to the benzo[c]acridine framework from appropriate naphthalene-based precursors represents a promising avenue for the metal-free synthesis of the target compound. Further research is needed to explore the scope and limitations of this approach for more complex polycyclic aromatic aza-heterocycles.

Another sustainable approach involves the use of solid acid catalysts. For instance, the one-pot synthesis of benzo[c]acridine derivatives has been achieved through a three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone using sulfonic acid functionalized SBA-15 as a nanoporous, heterogeneous acid catalyst under solvent-free conditions. scielo.org.mx This method offers several advantages, including high yields, short reaction times, a simple work-up procedure, and the use of a reusable catalyst. scielo.org.mx

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules like benzo[c]acridine derivatives from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and environmentally benign, as they reduce the number of synthetic steps, minimize waste generation, and often avoid the need for purification of intermediates.

A prominent example of an MCR for the synthesis of the benzo[c]acridine scaffold involves the condensation of an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound. scielo.org.mx While the direct synthesis of this compound via a one-pot MCR is not explicitly detailed in readily available literature, the general applicability of this method suggests a plausible route. Such a synthesis would likely involve the selection of appropriately substituted precursors to introduce the methyl groups at the desired positions.

The mechanism of these reactions typically proceeds through a series of sequential steps, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, often catalyzed by an acid or base. researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Table 1: Examples of Catalysts Used in One-Pot Synthesis of Benzo[c]acridine Derivatives

CatalystReaction ConditionsAdvantages
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H)Solvent-free, 140 °CReusable, environmentally friendly, high yields. scielo.org.mx
Triethylbenzylammonium chloride (TEBAC) in H2OAqueous mediumGreen solvent. scielo.org.mx
Ionic liquidsVariesCan act as both solvent and catalyst. scielo.org.mx

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. In the context of benzo[c]acridine synthesis, several strategies align with these principles. The use of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), is a significant advancement. scielo.org.mx These solid-supported catalysts can be easily recovered and reused, reducing waste and cost. scielo.org.mx

Furthermore, conducting reactions under solvent-free conditions or in environmentally benign solvents like water minimizes the use of volatile organic compounds (VOCs). scielo.org.mxnih.gov Microwave and ultrasound irradiation have also been employed to accelerate these reactions, often leading to shorter reaction times and higher yields with reduced energy consumption. scielo.org.mx The development of "on-water" synthetic protocols, where the reaction takes place in a heterogeneous mixture with water, has also shown promise for the eco-friendly synthesis of related heterocyclic systems. nih.gov

Regioselective Functionalization Strategies

The introduction of substituents at specific positions on the benzo[c]acridine core is crucial for tuning its properties. Regioselective functionalization allows for the precise installation of groups, such as the methyl groups in this compound.

Directed Electrophilic Aromatic Substitution for Methyl Group Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.orglibretexts.orgyoutube.comyoutube.com The directing effects of existing substituents on the aromatic nucleus play a critical role in determining the position of the incoming electrophile. libretexts.org In the context of synthesizing this compound, a multi-step synthesis would likely involve the use of starting materials that already contain methyl groups or precursors that can be converted to methyl groups. The directing effects of these groups would then guide subsequent electrophilic substitution reactions. For instance, a methyl group is an ortho-, para-director and an activating group, meaning it will direct incoming electrophiles to the positions ortho and para to it and increase the rate of reaction. libretexts.org

Nucleophilic Substitution Pathways on Halogenated Benzo[c]acridines

Nucleophilic aromatic substitution (NAS) provides an alternative route for the functionalization of the benzo[c]acridine scaffold. youtube.comck12.org This approach typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. ck12.org To synthesize this compound, one could envision a strategy starting with a halogenated benzo[c]acridine precursor. The introduction of methyl groups could then be achieved through reactions with organometallic reagents, such as organocuprates (Gilman reagents), which are known to participate in substitution reactions with aryl halides. The success of such a strategy would depend on the reactivity of the specific halogenated positions on the benzo[c]acridine ring system.

C-H Activation and Functionalization Methods

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net In the context of benzo[c]acridine, palladium-catalyzed C-H activation has been explored for the regioselective introduction of various functional groups. mdpi.com While direct C-H methylation of the benzo[c]acridine core to produce the 5,7,11-trimethyl derivative is a challenging transformation, recent advances in C-H methylation of other aromatic systems offer promising avenues for future research. rsc.org These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling highly regioselective functionalization. researchgate.netrsc.org The inherent nitrogen atom in the acridine core could potentially serve as a directing group to facilitate C-H activation at adjacent positions.

Advanced Purification and Isolation Techniques for Intermediates and Products

The purification and isolation of the target compound and its intermediates are critical steps in any synthetic sequence. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as this compound, a combination of techniques is often employed to achieve high purity.

Table 2: Common Purification Techniques for Polycyclic Aromatic Compounds

TechniquePrincipleApplication
Column ChromatographySeparation based on differential adsorption of components to a stationary phase. acs.orgresearchgate.netInitial purification of crude reaction mixtures to separate the product from byproducts and unreacted starting materials. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. nsf.govnih.govunife.itSeparation of isomeric mixtures and final purification to achieve high purity. nsf.govnih.gov
CrystallizationFormation of a solid crystalline product from a solution, often resulting in high purity. acs.orgnih.govrsc.orgFinal purification step to obtain a crystalline solid of the target compound. acs.orgrsc.org
Activated Carbon TreatmentAdsorption of impurities, particularly colored byproducts and residual PAHs. nih.govactivated-carbon.comRemoval of persistent impurities from solutions. nih.govactivated-carbon.com

Given the potential for the formation of isomeric products during the synthesis of substituted benzo[c]acridines, high-resolution techniques like HPLC are particularly valuable. nsf.govnih.govunife.it The choice of stationary and mobile phases is crucial for achieving optimal separation of closely related isomers. Crystallization is also a powerful technique for obtaining highly pure materials, and the selection of an appropriate solvent system is key to successful crystallization. acs.orgnih.govrsc.org For the removal of colored impurities and other persistent organic pollutants, treatment with activated carbon can be an effective final polishing step. nih.govactivated-carbon.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete analysis of the NMR spectra is crucial for the unambiguous structural elucidation of organic molecules. However, for 5,7,11-trimethylbenzo[c]acridine, specific data is not present in the surveyed literature.

Proton (¹H) NMR Spectral Assignment and Signal Resolution

No published ¹H NMR spectra or assigned chemical shifts and coupling constants for this compound were found. This information is fundamental for determining the electronic environment and connectivity of the protons within the molecule.

Carbon (¹³C) NMR Chemical Shift Correlation and Structural Confirmation

Similarly, there is no available ¹³C NMR data for this compound. The chemical shifts of the carbon atoms would provide essential information for confirming the carbon skeleton and the positions of the methyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of a compound. While the exact mass of this compound is known to be 271.136100 g/mol , detailed experimental mass spectrometry data is unavailable. echemi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

No specific high-resolution mass spectrometry (HRMS) studies detailing the precise mass measurement of this compound were discovered. Such data would serve to confirm the elemental composition of the molecule with high accuracy.

Fragmentation Pathways and Isomeric Distinction

Information regarding the fragmentation pathways of this compound upon ionization in a mass spectrometer is not available. The study of these pathways is critical for distinguishing it from its isomers and for gaining further structural insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. For this compound, both IR and Raman spectroscopy are essential tools for identifying the structural motifs of the benzo[c]acridine core and the substituent methyl groups.

Characteristic Vibrational Modes of the Benzo[c]acridine Core

The vibrational spectrum of the benzo[c]acridine core is dominated by the stretching and bending modes of its aromatic C-C and C-H bonds, alongside vibrations involving the heterocyclic nitrogen atom. Density functional theory (DFT) calculations on related molecules like acridine (B1665455) and phenazine (B1670421) provide a basis for assigning these modes. nih.gov The C-C stretching vibrations within the aromatic rings typically appear in the 1450-1620 cm⁻¹ region. The C-H in-plane bending vibrations are expected in the 1000-1300 cm⁻¹ range, while the strong C-H out-of-plane bending modes, which are often characteristic of the substitution pattern on the aromatic rings, are anticipated to appear below 900 cm⁻¹. nih.gov The presence of the nitrogen atom in the acridine ring system introduces specific vibrations, such as C-N stretching and in-plane and out-of-plane bending modes, which are expected to be coupled with other ring vibrations. nih.gov

A study on phenyl acridine-9-carboxylates and their methylated cations demonstrated that substitution significantly influences the characteristic stretching and bending modes of the acridine core. nih.gov For this compound, the fusion of the additional benzene (B151609) ring to form the benzo[c]acridine structure will further modify the vibrational landscape compared to simple acridine.

Table 1: Predicted Characteristic Vibrational Modes for the Benzo[c]acridine Core

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aromatic C-C Stretch1450-1620
C-H In-plane Bend1000-1300
C-H Out-of-plane Bend< 900
C-N Stretch1200-1350

Note: These are general ranges and the precise positions will be influenced by the specific substitution and ring fusion in this compound.

Identification and Analysis of Methyl Group Contributions

The three methyl groups at positions 5, 7, and 11 will give rise to distinct vibrational signatures. The asymmetric and symmetric C-H stretching modes of the methyl groups are expected to appear in the 2900-3000 cm⁻¹ region. researchgate.net Specifically, the asymmetric stretch is typically observed around 2962 cm⁻¹, while the symmetric stretch is found near 2872 cm⁻¹. researchgate.net

In addition to the stretching vibrations, methyl groups exhibit characteristic bending (deformation) modes. The asymmetric deformation is expected around 1450 cm⁻¹, and the symmetric deformation, often referred to as the "umbrella" mode, typically appears near 1375 cm⁻¹. nih.gov The exact positions of these bands can be sensitive to the electronic environment and steric interactions with the benzo[c]acridine core.

Table 2: Characteristic Vibrational Frequencies for Methyl Groups

Vibrational ModeTypical Wavenumber (cm⁻¹)
Asymmetric C-H Stretch~2962
Symmetric C-H Stretch~2872
Asymmetric Deformation~1450
Symmetric Deformation~1375

Source: General values for methyl groups on aromatic systems. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and aromaticity of this compound and is crucial for evaluating its potential as a fluorescent probe.

Analysis of Electronic Transitions and Aromaticity Effects

The UV-Vis absorption spectrum of this compound is expected to show multiple bands corresponding to π-π* electronic transitions within the extended aromatic system. Acridine itself exhibits characteristic absorption bands, and the annulation of an additional benzene ring to form the benzo[c]acridine structure typically results in a red-shift of these bands due to the increased conjugation. scielo.org.mx The spectrum of acridine derivatives generally shows significant absorption in the 350-450 nm range. scielo.org.mx

The three methyl groups act as auxochromes, which are expected to cause a further small red-shift (bathochromic shift) and potentially an increase in the molar absorptivity (hyperchromic effect) of the absorption bands. These effects arise from the electron-donating nature of the methyl groups through hyperconjugation, which perturbs the energy levels of the π molecular orbitals.

Photophysical Properties Relevant to Probe Development

Many acridine derivatives are known for their fluorescence properties, making them valuable as fluorescent probes. The fluorescence of this compound would originate from the decay of the first excited singlet state (S₁) to the ground state (S₀). The emission wavelength is expected to be at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.

X-ray Crystallography and Solid-State Analysis

While no public crystal structure for this compound is currently available in the Cambridge Structural Database, X-ray crystallography would provide the most definitive structural information. A successful single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsional angles within the molecule.

This analysis would unequivocally confirm the planarity or any deviation from planarity of the fused aromatic ring system. It would also reveal the precise orientation of the methyl groups relative to the aromatic plane. Furthermore, the crystal packing would provide invaluable information about intermolecular interactions in the solid state, such as π-π stacking, C-H···π interactions, or other van der Waals forces. This understanding of the solid-state organization is crucial for predicting and understanding the material properties of this compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the molecular structure of crystalline solids. This powerful technique would provide precise atomic coordinates, from which a wealth of information regarding the molecular geometry and conformational preferences of this compound could be derived.

The analysis would yield a detailed picture of the bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the fused aromatic ring system. The benzo[c]acridine core is expected to be largely planar, but the steric hindrance introduced by the three methyl groups at positions 5, 7, and 11 could induce slight distortions or out-of-plane deviations. The precise measurement of the dihedral angles between the different rings of the aromatic system would quantify any such distortions.

Furthermore, the conformational analysis would reveal the preferred orientation of the methyl groups relative to the aromatic plane. The rotational freedom of these methyl groups could be restricted due to steric interactions with adjacent parts of the molecule or with neighboring molecules in the crystal lattice.

A hypothetical data table that would be generated from such a study is presented below. This table illustrates the type of geometric parameters that would be determined.

ParameterExpected Value/RangeSignificance
C-C bond lengths (aromatic)~1.36 - 1.42 ÅIndicates the degree of electron delocalization within the fused ring system.
C-N bond lengths (in acridine)~1.32 - 1.37 ÅCharacterizes the C-N bond order within the heterocyclic ring.
C-C-C bond angles (in rings)~118° - 122°Deviations from the ideal 120° for sp² hybridized carbons would indicate ring strain.
C-C(methyl) bond lengths~1.50 - 1.54 ÅStandard single bond length between an aromatic carbon and a methyl carbon.
Dihedral angles between rings< 5°Quantifies the planarity of the overall molecular framework.

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction study.

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, single-crystal X-ray diffraction provides invaluable insights into how molecules are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by a delicate balance of various non-covalent intermolecular interactions.

For this compound, a non-polar aromatic system, the dominant intermolecular forces would likely be van der Waals interactions and π-π stacking. The planar aromatic surfaces of adjacent molecules would be expected to stack in an offset or parallel-displaced manner to maximize attractive interactions while minimizing repulsive forces. The presence of the methyl groups would influence the efficiency of this stacking, potentially creating pockets or channels within the crystal lattice.

In addition to generalized van der Waals forces, specific C-H···π interactions, where a hydrogen atom of a methyl group or the aromatic ring interacts with the electron-rich π-system of a neighboring molecule, could play a significant role in stabilizing the crystal structure. The nitrogen atom in the acridine ring, being a weak hydrogen bond acceptor, could also participate in weak C-H···N interactions.

A detailed analysis of the crystal packing would involve identifying and quantifying these interactions. A hypothetical table summarizing potential intermolecular contacts is provided below.

Interaction TypeDonor-AcceptorDistance (Å)Significance
π-π StackingCentroid-Centroid~3.3 - 3.8Indicates the presence and strength of aromatic stacking interactions.
C-H···πC(methyl)-H ··· Centroid(ring)~2.5 - 3.0 (H···Centroid)Highlights the role of methyl groups in stabilizing the crystal lattice.
C-H···NC(aromatic)-H ··· N(acridine)~2.4 - 2.8 (H···N)Suggests a weak directional interaction involving the nitrogen heteroatom.

Note: The values in this table are hypothetical and represent the type of data that would be extracted from the crystallographic information file (CIF) of this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energetics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule such as 5,7,11-trimethylbenzo[c]acridine, DFT could be employed to determine key properties:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Energy: The total energy of the molecule in its ground electronic state.

Distribution of Electron Density: Regions of high and low electron density, which are crucial for understanding chemical reactivity.

While specific DFT studies on this compound are not available, related research on the parent acridine (B1665455) molecule has been performed. For instance, DFT calculations have been used to investigate the vibrational spectra of acridine, demonstrating good agreement between calculated and experimental data.

Ab Initio Methods for High-Accuracy Electronic Property Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. For this compound, these methods could be used to precisely calculate:

Ionization Potentials: The energy required to remove an electron.

Electron Affinities: The energy released when an electron is added.

Excitation Energies: The energies required to promote an electron to a higher energy state, which is relevant for understanding its photophysical properties.

However, no specific ab initio studies on this compound have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

HOMO: The outermost orbital containing electrons. A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests higher reactivity.

For this compound, an FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack. Although no specific data exists for this compound, the general principles of FMO theory would apply.

Analysis of Electron Density Distribution and its Topological Features

The theory of Atoms in Molecules (AIM), developed by Richard Bader, allows for a detailed analysis of the electron density distribution to partition a molecule into atomic basins. This approach provides insights into the nature of chemical bonds and intermolecular interactions. For this compound, an AIM analysis could:

Characterize the carbon-carbon and carbon-nitrogen bonds within the aromatic system.

Identify bond critical points and ring critical points to understand the topology of the electron density.

Quantify the charge distribution across the molecule.

No topological analysis of the electron density for this compound has been reported.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of a molecule.

Conformational Landscape Exploration and Flexibility Analysis

For a molecule like this compound, which has a rigid polycyclic core but flexible methyl groups, MD simulations could be used to:

Explore the different rotational conformations of the trimethyl substituents.

Analyze the flexibility of the benzo[c]acridine ring system.

Study how the molecule interacts with its environment, such as a solvent or a biological receptor.

Specific MD simulation studies on this compound are not found in the scientific literature.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR models are statistical tools used to predict the reactivity or other properties of chemicals based on their molecular structure. This involves the calculation of molecular descriptors and the development of predictive mathematical models.

The first step in QSRR modeling is the calculation of a wide range of molecular descriptors. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometrical descriptors, surface area, volume, etc.

For this compound, these descriptors would be calculated from its optimized 3D structure. However, no published studies were found that specifically list or analyze the theoretical molecular descriptors for this compound in the context of a QSRR model.

Once descriptors are derived, they are used to build predictive models for properties like chemical reactivity (e.g., reaction rates, equilibrium constants) or spectroscopic parameters. Techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are commonly employed.

While QSRR studies have been conducted for broader classes of PAHs and nitrogen heterocycles, no predictive models specifically tailored to or including this compound were identified.

Computational Spectroscopic Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using methods like Gauge-Including Atomic Orbital (GIAO). These calculations, when compared with experimental data, can aid in the structural elucidation of a molecule.

No published theoretical ¹H and ¹³C NMR chemical shift data for this compound could be found.

Computational methods can also simulate the infrared (IR) and Raman spectra of a molecule. These simulations are based on the calculation of vibrational frequencies and their corresponding intensities. Such theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra.

A search for simulated IR and Raman spectra of this compound did not yield any specific results.

Computational Prediction of UV-Vis Absorption and Emission Maxima

The prediction of UV-Vis absorption and emission maxima for this compound would involve a multi-step computational protocol. Initially, the ground-state geometry of the molecule would be optimized using Density Functional Theory (DFT). This step is crucial as the molecular conformation significantly influences the electronic properties. Following optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). These calculations identify the transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals, that are responsible for the absorption of UV-Vis light.

Similarly, the prediction of emission maxima (fluorescence) involves the optimization of the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) then provides the emission energy.

The accuracy of these predictions is highly dependent on the choice of the functional and basis set within the DFT and TD-DFT frameworks. Different functionals and basis sets can yield varying results, and it is common practice in computational studies to benchmark the chosen methodology against experimental data for structurally related compounds to ensure the reliability of the predictions.

While specific data for this compound is not available, a hypothetical table of predicted UV-Vis absorption maxima based on typical TD-DFT calculations for similar aromatic compounds is presented below to illustrate the expected output of such a study.

Hypothetical Predicted UV-Vis Absorption Maxima for this compound

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13850.12HOMO → LUMO
S0 → S23500.08HOMO-1 → LUMO
S0 → S33200.25HOMO → LUMO+1
S0 → S42950.40HOMO-2 → LUMO

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Furthermore, the influence of the solvent environment on the absorption and emission spectra is a critical factor. Solvatochromic effects, the shifting of spectral bands in response to the polarity of the solvent, can be modeled using various continuum solvent models, such as the Polarizable Continuum Model (PCM). These models are essential for comparing theoretical predictions with experimental data, which are typically recorded in solution.

The study of the photophysical properties of this compound and its derivatives through computational methods holds significant potential for understanding their electronic structure and guiding the design of new materials with tailored optical properties. However, dedicated computational studies are required to provide the specific data needed for a comprehensive analysis of this particular compound.

Reaction Mechanisms and Reactivity of 5,7,11 Trimethylbenzo C Acridine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzo[c]acridine core is a large, electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom, being the most electronegative atom in the heterocyclic ring, deactivates the ring towards electrophilic substitution, particularly at the positions ortho and para to it. However, the fused benzene (B151609) rings provide sites for substitution. The positions for electrophilic attack are influenced by the electronic effects of the nitrogen atom and the methyl groups. The methyl groups at positions 5, 7, and 11 are electron-donating through hyperconjugation and inductive effects, which would activate the rings they are attached to, directing incoming electrophiles to ortho and para positions.

Conversely, nucleophilic aromatic substitution is less common for the unsubstituted benzo[c]acridine core unless activated by strongly electron-withdrawing groups or through the formation of an N-oxide. The presence of the nitrogen atom, however, can facilitate nucleophilic attack at specific positions, particularly after protonation or quaternization of the nitrogen, which significantly increases the electrophilicity of the carbon atoms in the heterocyclic ring.

Oxidation and Reduction Chemistry

The oxidation of acridines typically involves the nitrogen atom. For instance, the parent acridine (B1665455) reacts with peroxybenzoic acid to form the corresponding 10-oxide (N-oxide). rsc.org This reaction introduces a new functional group that can significantly alter the electronic properties and subsequent reactivity of the molecule. It is expected that 5,7,11-trimethylbenzo[c]acridine would undergo a similar N-oxidation reaction. The fused aromatic rings can also be susceptible to oxidation under stronger conditions, potentially leading to the formation of quinone-like structures, although this often results in ring-opening or degradation of the molecule.

Reduction of the benzo[c]acridine system can also occur. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the heterocyclic ring and, under more forcing conditions, the other aromatic rings. The specific products formed will depend on the reaction conditions and the catalyst used.

Acid-Base Properties and Protonation Effects

pKa Determination and pH-Dependent Chemical Behavior

The nitrogen atom in the acridine ring system imparts basic properties to the molecule. While the specific pKa of this compound has not been reported, the pKa of the parent acridine is approximately 5.6. The presence of three electron-donating methyl groups on the benzo[c]acridine core is expected to increase the electron density on the nitrogen atom, thereby making this compound a stronger base than the unsubstituted parent compound. The pH of the medium will, therefore, have a significant impact on the compound's structure and reactivity, with protonation occurring at the nitrogen atom in acidic conditions.

CompoundpKaReference
Acridine5.6[Generic Value]
This compoundNot Reported

This table includes data for the parent acridine for comparative purposes.

Influence of N-Protonation on Electronic and Structural Characteristics

Protonation of the nitrogen atom in the benzo[c]acridine ring system has a profound effect on its electronic and structural properties. Upon protonation, the aromatic system becomes more electron-deficient. This increased electrophilicity can facilitate nucleophilic attack on the heterocyclic ring. Quantum crystallography studies on acridine derivatives have shown that protonation leads to changes in the electron density distribution and alters the molecular architecture. rsc.orgresearchgate.net Specifically, protonation enhances the ability of the molecule to participate in hydrogen bonding and can stabilize the crystal structure through interactions with counter-ions and solvent molecules. rsc.org For this compound, N-protonation would likely enhance its solubility in polar, protic solvents and modify its spectroscopic properties, such as its UV-Vis absorption and fluorescence spectra.

Photochemical Reactions and Excited State Dynamics

Polycyclic aromatic hydrocarbons and their aza-analogs are known for their rich photochemistry. Acridine and its derivatives exhibit interesting excited-state dynamics. nih.gov Upon absorption of UV light, these molecules are promoted to an excited electronic state. The fate of the excited state can include fluorescence, phosphorescence, intersystem crossing to a triplet state, or photochemical reactions. The presence of the nitrogen atom and the extended π-system in this compound suggests that it will be photochemically active. The methyl groups may influence the excited-state lifetimes and the quantum yields of photophysical processes. While specific photochemical reactions of this compound are not documented, related compounds are known to undergo reactions such as photo-oxidation or photoreduction in the presence of suitable reagents.

Metal-Catalyzed Cross-Coupling Reactions at the Benzo[c]acridine Core

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are scarce, the general reactivity of aza-polycyclic aromatic hydrocarbons (aza-PAHs) in such reactions provides valuable insight. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for the functionalization of aromatic halides. nih.govrsc.orgmasterorganicchemistry.comresearchgate.net

For this compound to participate in these reactions, it would first need to be halogenated. A halogen atom (e.g., Br, I) introduced at a specific position on the aromatic core would serve as a handle for subsequent cross-coupling. The choice of catalyst, ligand, base, and reaction conditions would be crucial for achieving successful coupling without deactivation of the catalyst by the basic nitrogen atom. Alternatively, C-H activation strategies are emerging as a powerful method for the direct functionalization of such heterocyclic systems, avoiding the need for pre-functionalization with a halogen. nih.gov

Investigation of Radical Reaction Pathways

The investigation of radical reaction pathways of this compound, a methylated aza-polycyclic aromatic hydrocarbon (aza-PAH), is crucial for understanding its chemical behavior, metabolic activation, and potential environmental fate. While direct experimental studies exclusively focused on the radical reactions of this specific compound are limited in publicly available literature, a comprehensive understanding can be constructed by examining the reactivity of closely related methylated PAHs and benz[c]acridine (B1195844) derivatives. The presence of both an extended aromatic system and activating methyl groups suggests a rich and complex radical chemistry.

The primary radical reaction pathways anticipated for this compound involve:

Hydrogen Abstraction from Methyl Groups: The methyl groups at positions 5, 7, and 11 are susceptible to hydrogen abstraction by radical species, particularly highly reactive species such as the hydroxyl radical (•OH). This process leads to the formation of a resonance-stabilized benzylic-type radical. The resulting radical can then undergo a variety of subsequent reactions, including reaction with molecular oxygen to form peroxy radicals, which can further propagate radical chain reactions or be converted to more stable oxidation products like aldehydes and carboxylic acids. Studies on the oxidation of 1-methylnaphthalene (B46632) have shown that the methyl group is a primary site of attack, leading to the formation of hydroxymethyl derivatives and further oxidized products like 1-naphthaldehyde (B104281) and 1,4-naphthoquinone. nih.govuni.lu

Radical Addition to the Aromatic System: The electron-rich aromatic core of this compound is a target for the addition of radical species. Hydroxyl radicals, for instance, can add to the aromatic rings to form hydroxycyclohexadienyl-type radicals. These adducts can then undergo further reactions, such as elimination of water to form a radical cation, or reaction with oxygen to form phenolic or quinonoid structures. The positions of radical addition will be influenced by the electron density of the carbon atoms in the aromatic system, which is in turn affected by the positions of the methyl groups and the nitrogen atom.

Formation of Radical Cations: Electron transfer from the π-system of this compound to a suitable acceptor can generate a radical cation. This species can be a key intermediate in metabolic activation and photochemical degradation pathways. The stability of the radical cation will be influenced by the extent of the aromatic system and the electron-donating nature of the methyl groups. Once formed, the radical cation can react with nucleophiles or undergo further oxidation.

Metabolic Activation involving Radical Intermediates: The metabolic activation of carcinogenic PAHs and aza-PAHs often involves radical mechanisms. For the related compound, 7-methylbenz[c]acridine, metabolic studies have identified trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine as a significant metabolite. nih.gov The formation of this dihydrodiol proceeds through an initial epoxidation of the 3,4-double bond, a process that can be mediated by cytochrome P450 enzymes and may involve radical intermediates. This dihydrodiol can be further metabolized to a highly reactive bay-region diol epoxide, which is often the ultimate carcinogenic species that can bind to DNA. nih.gov It is plausible that this compound undergoes similar metabolic activation pathways involving radical intermediates.

Research Findings on Related Compounds

To illustrate the potential radical reaction pathways of this compound, the following table summarizes key research findings from studies on related methylated PAHs and benz[c]acridines. These findings provide a basis for inferring the reactivity of the target compound.

Compound Reaction Conditions/System Observed Radical Species/Intermediates Major Products/Outcome Reference
1-Methylnaphthalene Reaction with hydroxyl radicals (•OH)Hydroxymethylnaphthalene radical1-Naphthaldehyde, 1,4-Naphthoquinone, (Hydroxymethyl)naphthalene isomers nih.govuni.lu
7-Methylbenz[c]acridine Rat liver and lung microsomesImplied radical intermediates in epoxidationtrans-3,4-Dihydro-3,4-dihydroxy-7-methylbenz[c]acridine nih.gov
Phenanthrene Oxidation by soil pseudomonadsEnzyme-substrate complex involving K-regionRing-fission products nih.gov
Acridinium (B8443388) Esters (methyl-substituted) Chemiluminescence in the presence of H₂O₂Radical intermediates in the chemiluminescent reactionLight emission, pH shift in optimal intensity nih.govelsevierpure.com

The study of methyl-substituted acridinium esters, for instance, has shown that the placement of methyl groups on the acridine ring influences the electronic properties and reactivity, affecting the efficiency and conditions of light emission in chemiluminescent reactions that proceed through radical intermediates. nih.govelsevierpure.com This underscores the significant role that the methyl groups in this compound are expected to play in directing its radical reaction pathways.

Derivatization and Structure Reactivity Relationships Srr of Benzo C Acridines

Synthesis of Analogues with Diverse Substituent Patterns

The synthesis of analogues of 5,7,11-trimethylbenzo[c]acridine often involves multi-component reactions, providing a versatile platform for introducing a wide array of substituents. A common and efficient method is the one-pot condensation of aromatic aldehydes, 1-naphthylamine, and a suitable active methylene (B1212753) compound like dimedone, often facilitated by a catalyst. researchgate.netscielo.org.mxresearchgate.net This approach allows for the incorporation of various functionalities by simply changing the aldehyde reactant.

For instance, the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, which share a core structure with our target molecule, has been achieved with a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. scielo.org.mxredalyc.org The reaction demonstrates a broad tolerance for functional groups such as methyl, methoxy (B1213986), nitro, hydroxyl, and halides, indicating that a diverse library of derivatives can be generated. scielo.org.mxredalyc.org

Table 1: Examples of Synthesized Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives with Various Substituents

EntryAldehyde Substituent (R)ProductYield (%)
14-Cl7-(4-chlorophenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one96
23-NO₂10,10-dimethyl-7-(3-nitrophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one90
34-CH₃10,10-dimethyl-7-(p-tolyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one85
44-OCH₃7-(4-methoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one84
52,4-Cl₂7-(2,4-dichlorophenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one83

Data sourced from a study on the one-pot synthesis of benzo[c]acridine derivatives. scielo.org.mx

The electronic nature of the substituents introduced onto the benzo[c]acridine framework has a profound effect on the molecule's reactivity. The acridine (B1665455) nucleus is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it susceptible to nucleophilic attack, particularly at the C9 position. researchgate.net

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) groups are classified as electron-donating. When attached to the benzo[c]acridine core, they increase the electron density of the aromatic system. This enhanced electron density can have several consequences for reactivity:

Activation of the Ring: The benzene (B151609) rings are activated towards electrophilic substitution reactions. The directing effect of these groups (ortho- and para-directing) will influence the position of substitution.

Stabilization of Cationic Intermediates: EDGs can stabilize carbocation intermediates that may form during the course of a reaction, for example, in electrophilic addition or substitution reactions. Computational studies on related aza-polycyclic aromatic hydrocarbons have shown that methyl groups can stabilize carbocations. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) are electron-withdrawing. Their presence on the benzo[c]acridine scaffold deactivates the aromatic rings towards electrophilic attack by decreasing the electron density. However, they enhance the reactivity towards nucleophiles. academie-sciences.fr

Increased Electrophilicity: The electron-deficient nature of the acridine core is amplified, making it a better target for nucleophilic attack.

Deactivation of the Ring: The benzene rings are deactivated towards electrophilic substitution.

Destabilization of Cationic Intermediates: EWGs will destabilize any positively charged intermediates, potentially slowing down or inhibiting reactions that proceed through such species. academie-sciences.fr

The synthesis of various benzo[c]acridine derivatives has shown that both electron-rich and electron-deficient aldehydes can react effectively, suggesting that the core reaction is robust. However, the subsequent reactivity of the formed derivatives will be significantly modulated by these incorporated substituents. scielo.org.mx

The introduction of substituents, particularly bulky ones, can impose significant stereochemical constraints on the benzo[c]acridine molecule. The planarity of the aromatic system can be distorted, which in turn affects its chemical properties.

For instance, a methyl group in the "bay region" of a polycyclic aromatic hydrocarbon can cause steric hindrance, leading to a deviation from planarity. nih.gov This distortion can influence the molecule's ability to interact with other molecules or surfaces, potentially affecting reaction rates and equilibria. In the context of this compound, the methyl groups at positions 5, 7, and 11 will certainly influence the molecule's conformation and the accessibility of different reactive sites.

Rational Design Principles for Modulating Chemical Reactivity and Stability

The knowledge gained from studying the effects of various substituents allows for the rational design of benzo[c]acridine derivatives with tailored chemical reactivity and stability. researchgate.netnih.gov

To enhance nucleophilic attack: One would introduce strong electron-withdrawing groups onto the aromatic system. This strategy is often employed in the design of compounds that can react with biological nucleophiles.

To promote electrophilic substitution: The incorporation of electron-donating groups would be the preferred approach. The position of these groups would also be critical in directing the substitution to the desired location.

To increase stability: Introducing bulky groups that sterically shield reactive sites can enhance the kinetic stability of the molecule. Furthermore, understanding the electronic effects can lead to the design of more thermodynamically stable compounds. For example, computational studies have shown that the resonance energy of benz[c]acridines, a measure of aromatic stability, is influenced by the position of methyl groups. nih.gov

To control solubility and other physical properties: The introduction of polar or non-polar functional groups can be used to modulate the solubility of the compound in different solvents, which is a crucial factor in its practical application in chemical reactions.

The design of novel catalysts for the synthesis of benzo[c]acridines, such as nanoporous solid acids, also falls under the umbrella of rational design, aiming to improve reaction efficiency, and product yields, and to promote greener chemical processes. researchgate.netscielo.org.mx

Mechanistic Insights Derived from Structure-Reactivity Correlations

By systematically varying the substituents on the benzo[c]acridine core and observing the resulting changes in reactivity, valuable mechanistic insights can be obtained.

A proposed mechanism for the formation of tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves a series of well-established organic reactions. researchgate.net It is initiated by a Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 1-naphthylamine. The final step is an intramolecular cyclization and dehydration to form the benzo[c]acridine ring system. The role of the catalyst, often a Brønsted or Lewis acid, is to activate the carbonyl group of the aldehyde, facilitating the initial condensation. researchgate.net

The fact that both electron-rich and electron-deficient aldehydes participate effectively in this reaction suggests that the rate-determining step may not be heavily influenced by the electronic nature of the aldehyde's substituent under the employed reaction conditions. scielo.org.mx However, more detailed kinetic studies would be required to confirm this hypothesis.

Computational studies on related systems have provided deeper insights into the stability of reaction intermediates, such as carbocations. nih.gov These studies can help to rationalize the observed regioselectivity in reactions and to predict the most likely reaction pathways. For example, the stability of benzylic carbocations formed from the opening of epoxide rings in aza-polycyclic aromatic hydrocarbons was found to be significantly influenced by the position of methyl and fluorine substituents. nih.gov Such theoretical models, when correlated with experimental data, provide a powerful tool for understanding and predicting the chemical behavior of complex molecules like this compound.

Advanced Chemical Applications and Material Science Perspectives

Applications in Fluorescent Probes and Dyes

The rigid, planar structure of the benzo[c]acridine core provides a robust scaffold for the development of fluorescent molecules. The introduction of methyl groups, as in 5,7,11-trimethylbenzo[c]acridine, can further influence the photophysical properties of the parent molecule.

The fluorescence of acridine (B1665455) derivatives can be modulated by various factors, including solvent polarity, pH, and interaction with other molecules. Fluorescence quenching, the decrease in fluorescence intensity, can occur through mechanisms such as photoinduced electron transfer or energy transfer. Conversely, fluorescence enhancement can be achieved by restricting intramolecular rotation or by specific binding events.

While general principles of fluorescence quenching and enhancement have been studied for the broader acridine class, specific experimental data on the quenching and enhancement mechanisms for this compound are not available. Such studies would be crucial to understanding its potential as a sensor molecule.

The development of chemosensors and biosensors often relies on the "turn-on" or "turn-off" of a fluorescent signal upon binding to a specific analyte. Acridine derivatives have been explored for these applications. However, a review of the available literature does not show specific instances of chemo- or biosensors that have been developed utilizing this compound as the fluorescent reporter.

Application Area Specific Data for this compound
Fluorescent Marker SynthesisNo specific synthesis protocols found for this purpose.
Fluorescence Quenching StudiesNo dedicated studies available.
Fluorescence Enhancement StudiesNo dedicated studies available.
Chemosensor DevelopmentNo reported applications.
Biosensor DevelopmentNo reported applications.

Potential in Organic Electronic Materials

Aza-polycyclic aromatic hydrocarbons are of significant interest in the field of organic electronics due to their tunable electronic properties. The incorporation of nitrogen atoms into the carbon framework can influence charge transport and semiconducting behavior.

Acridine-based materials have been investigated for their use in OLEDs, both as host and emitter materials. mdpi.combohrium.com Their thermal stability and electrochemical properties are key advantages in this context. Similarly, the photovoltaic properties of some organic compounds make them suitable for use in OPVs.

Despite the potential of the benzo[c]acridine scaffold, there is a lack of specific research on the application of this compound in either OLEDs or OPVs. The performance of such devices is highly dependent on the specific molecular structure and its solid-state packing, which remains uncharacterized for this particular compound.

The charge transport properties of organic materials are fundamental to their performance in electronic devices. These properties are often investigated using techniques such as thin-film transistor measurements. rsc.org The mobility of charge carriers (holes and electrons) is a critical parameter.

While charge transport in various organic thin films has been studied, nih.govnih.gov there are no available reports detailing the charge transport or semiconducting properties of this compound. The influence of the three methyl groups on the molecular packing and, consequently, on the charge transport characteristics has not been experimentally determined.

Property Specific Data for this compound
OLED ApplicationNo reported use in OLED devices.
OPV ApplicationNo reported use in OPV devices.
Hole MobilityNot Measured.
Electron MobilityNot Measured.
Semiconductor ClassificationNot Determined.

Role as Chemical Building Blocks and Intermediates

The rigid, planar, and electron-rich structure of the benzo[c]acridine core makes it an intriguing scaffold for advanced chemical applications. The presence of methyl substituents on the this compound molecule offers potential reactive sites for further functionalization, allowing it to serve as a chemical building block for more complex molecular architectures and as a ligand in coordination chemistry.

While specific documented examples of this compound being used as a direct precursor for larger polycyclic heterocyclic systems are not prevalent in current literature, the inherent reactivity of methyl-substituted polycyclic aromatic hydrocarbons (PAHs) provides a basis for its potential in this area. The methyl groups on the aromatic framework are not merely passive substituents; they can be activated to participate in a variety of carbon-carbon bond-forming reactions.

Research into the thermal polymerization of methyl-substituted PAHs, such as 2,7-dimethylpyrene, has shown that methyl groups significantly lower the thermal severity required to initiate chemical reactions compared to their unsubstituted counterparts. nih.gov These reactions can proceed through various pathways, including the homolytic cleavage of C-H bonds in the methyl group to form radical species. These radicals can then couple with other molecules, leading to dimerization and polymerization. nih.govprinceton.edu A key mechanism identified in the growth of PAHs is the Methyl Addition/Cyclization (MAC) process, where a hydrogen abstraction from a methyl group is followed by the addition of the resulting radical to another aromatic system, leading to the expansion of the polycyclic network. nih.gov

Theoretically, the methyl groups at the 5, 7, and 11 positions on the benzo[c]acridine ring could be functionalized through various organic reactions to build more elaborate structures. For instance, oxidation of the methyl groups could yield carboxylic acids, which could then be used in amide or ester couplings to link other heterocyclic units. Halogenation of the methyl groups could provide sites for cross-coupling reactions.

The table below outlines potential reaction pathways for the functionalization of methyl-substituted aza-polycyclic aromatic hydrocarbons, which could theoretically be applied to this compound to synthesize more complex systems.

Reaction Type Reagents/Conditions Potential Product Application in Complex Synthesis
Free-Radical HalogenationN-Bromosuccinimide (NBS), lightBromomethyl derivativeIntermediate for nucleophilic substitution or organometallic coupling.
OxidationKMnO₄, K₂Cr₂O₇Carboxylic acid derivativeCan be converted to acid chlorides, esters, or amides for coupling reactions.
Deprotonation/AlkylationStrong base (e.g., n-BuLi), then electrophileExtended alkyl chain derivativeModification of electronic properties and solubility.
CondensationAldehydes/Ketones, base catalystStyryl-type derivativeExtension of the conjugated π-system.

This table is illustrative and based on the general reactivity of methyl groups on aromatic rings; specific studies on this compound may be required to confirm these pathways.

The benzo[c]acridine framework possesses inherent features that make it a candidate for use as a ligand in coordination chemistry. The nitrogen atom within the acridine ring system has a lone pair of electrons and can act as a Lewis base, coordinating to a metal center. The extended π-system of the aromatic rings can also participate in metal binding.

While direct studies of this compound as a ligand are scarce, research on related polycyclic aza-heterocycles demonstrates their utility in forming stable metal complexes with applications in catalysis and materials science. For example, acridine-based ligands have been used to synthesize nickel(II) complexes that show activity in electrocatalysis for hydrogen evolution. Furthermore, dibenzo[c,h]acridine has been employed as a rigid C^N^C²⁻ tridentate ligand in platinum(II) complexes, which exhibit interesting photoluminescent properties for potential use in organic light-emitting diodes (OLEDs). nih.gov

The methyl groups on this compound could be chemically modified to introduce additional donor atoms (e.g., N, O, S), transforming the molecule into a bidentate or tridentate ligand. This functionalization would enhance the stability and modify the electronic properties of the resulting metal complexes. For example, a series of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have been synthesized and evaluated as ligands that bind to G-quadruplex DNA, indicating the adaptability of the benzo[c]acridine scaffold for ligand design. nih.gov

The table below lists various transition metals that commonly form complexes with N-heterocyclic ligands, along with the potential coordination modes and applications that could be envisaged for complexes of this compound.

Metal Ion Potential Coordination Geometry Potential Applications of the Complex
Platinum(II)Square PlanarPhosphorescent emitters (OLEDs), Anticancer agents
Palladium(II)Square PlanarCross-coupling catalysis
Rhodium(I)/Iridium(I)Square PlanarHomogeneous catalysis (e.g., hydrogenation, hydroformylation)
Ruthenium(II)OctahedralPhotoredox catalysis, Dyes for solar cells
Copper(I)/Copper(II)Tetrahedral, Square Planar, OctahedralCatalysis, Luminescent materials
Nickel(II)Square Planar, Tetrahedral, OctahedralElectrocatalysis (e.g., hydrogen evolution)

This table is illustrative, based on the established coordination chemistry of related N-heterocyclic and acridine-based ligands. The formation and properties of such complexes with this compound would require experimental verification.

Interactions with Biological Macromolecules Mechanistic Studies of Chemical Interaction

DNA Intercalation Mechanisms

The planar aromatic structure of acridine (B1665455) derivatives is a key feature that allows them to insert between the base pairs of DNA, a process known as intercalation. zu.edu.uamdpi.com This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic rings of the acridine molecule and the DNA base pairs. zu.edu.ua

The binding of acridine derivatives to DNA can be characterized using various biophysical and spectroscopic techniques. Spectroscopic methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study these interactions. mdpi.com For instance, the binding of acridine derivatives to DNA can lead to changes in the absorption spectra (hypochromism and bathochromic shift) and fluorescence intensity. mdpi.comnih.gov

The binding affinity of these compounds to DNA is often quantified by a binding constant. For a series of 3,9-disubstituted acridines, the binding constants to calf thymus DNA were determined to be in the range of 2.81–9.03 × 10⁴ M⁻¹, indicating a strong interaction. mdpi.com These techniques provide valuable data on the mode and strength of the interaction between the acridine compound and DNA. mdpi.comnih.gov

TechniqueObservationInterpretation
UV-Vis Spectroscopy Hypochromism and bathochromic shift in the presence of DNA. mdpi.comIntercalation of the acridine ring system between DNA base pairs. mdpi.com
Fluorescence Spectroscopy Changes in fluorescence intensity upon binding to DNA. nih.govIndicates direct interaction and can be used to determine binding affinity. nih.gov
Circular Dichroism Induced circular dichroism signals in the region of acridine absorption. mdpi.comSuggests a specific, ordered binding geometry of the compound with the chiral DNA molecule. mdpi.com
Structural Basis of Binding and Influence of Methyl Substituents on Intercalation Geometry

The precise geometry of the intercalated complex is influenced by the substitution pattern on the acridine ring. While specific structural studies on 5,7,11-trimethylbenzo[c]acridine are not detailed in the provided results, the general principles of acridine-DNA interactions suggest that the methyl groups would likely be positioned in the DNA grooves. The planar benzo[c]acridine core would stack between the base pairs.

The presence and position of substituents on the acridine scaffold can significantly modulate the DNA binding affinity and the biological activity of the compound. For example, in other acridine derivatives, the nature and position of substituents have been shown to be crucial for their interaction with DNA and their antitumor activity. nih.gov

By intercalating into the DNA double helix, this compound can physically obstruct the progression of DNA and RNA polymerases along the DNA template. zu.edu.ua This steric hindrance can lead to a stall in both DNA replication and transcription processes. nih.gov The formation of a stable intercalated complex can distort the DNA structure, further impeding the enzymatic machinery that reads the genetic code. zu.edu.uanih.gov

The collision of replication forks with these drug-induced obstacles can lead to replication stress and potentially trigger cellular responses such as cell cycle arrest or apoptosis. nih.gov Similarly, the inhibition of transcription prevents the synthesis of messenger RNA (mRNA), which is essential for protein production, thereby disrupting cellular functions. nih.gov Some acridine compounds have been shown to reactivate methylated and silenced genes, suggesting a complex interplay with the epigenetic machinery. researchgate.net

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